Methyl 2-cyanonicotinate
Overview
Description
Methyl 2-cyanonicotinate is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364064. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A significant aspect of the research on small molecules, including plant stress hormones and their derivatives, underscores the importance of synthesis methodologies and biological activities of chemical compounds. Methyl 2-cyanonicotinate could potentially fit within the scope of studies focusing on lipid-derived cyclopentanone compounds like Jasmonic Acid (JA) and its derivatives, which show a wide range of biological activities. The synthesis, usage, and biological implications of these compounds have been extensively reviewed, providing a framework that might be applicable to understanding and exploring this compound's potential uses in medicinal chemistry and drug development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Biological Activities and Applications
The biological activities of compounds similar to this compound, especially in the context of plant stress responses and potential therapeutic applications, are of growing interest. Research into jasmonates, for example, provides valuable insights into how such compounds could be utilized in developing new therapeutics. The detailed exploration of JA and its derivatives' properties suggests a promising direction for future research into related compounds, potentially including this compound, especially in relation to their use as drugs and prodrugs (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as methyl nicotinate, interact with peripheral vasodilation .
Mode of Action
It is thought that Methyl nicotinate, a related compound, promotes the release of prostaglandin D2, which acts locally due to its short half-life
Biochemical Pathways
It is known that nicotine biosynthesis, which involves pyrrolidine and pyridine formation, evolved through repeated duplication of primary pathways, followed by the recruitment of metabolic genes into a regulon . This could potentially be a similar pathway for Methyl 2-cyanonicotinate, but more research is needed to confirm this.
Pharmacokinetics
It is known that methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This could potentially influence the bioavailability of this compound.
Result of Action
It is known that nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nachrs) in the brain . This could potentially be a similar effect for this compound, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome . These factors could potentially influence the action of this compound.
Properties
IUPAC Name |
methyl 2-cyanopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYBZGPGODWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320768 | |
Record name | methyl 2-cyanonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75358-89-3 | |
Record name | 75358-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-cyanonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.